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Compound of Interest

Compound Name: LQFM215

Cat. No.: B12370484 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

LQFM215, a novel proline transporter (PROT) inhibitor, in a ketamine-induced psychosis model

in rodents. This model is instrumental in studying the glutamatergic hypofunction hypothesis of

schizophrenia and evaluating the antipsychotic potential of new therapeutic agents.

Introduction
Schizophrenia is a complex psychiatric disorder, and the glutamatergic hypothesis posits that

its symptoms may arise from the hypofunction of the N-methyl-D-aspartate (NMDA) receptor.[1]

[2] Ketamine, an NMDA receptor antagonist, is widely used to induce a psychotic-like state in

animal models, mimicking certain positive, negative, and cognitive symptoms of schizophrenia.

[1][3]

LQFM215 is a novel inhibitor of the proline transporter (PROT), also known as SLC6A7.[1] L-

proline, an amino acid, has been shown to modulate glutamatergic neurotransmission, in part

by acting on NMDA and AMPA receptors.[1][4] By inhibiting PROT, LQFM215 is thought to

increase the synaptic availability of proline, thereby enhancing glutamatergic signaling and

counteracting the effects of ketamine-induced NMDA receptor hypofunction.[1]

Recent studies have demonstrated that LQFM215 can effectively mitigate hyperlocomotion,

improve social interaction, and prevent sensorimotor gating deficits in a ketamine-induced

psychosis model in mice, suggesting its potential as a therapeutic agent for schizophrenia.[1][5]
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Signaling Pathway of LQFM215 in the Ketamine-
Induced Psychosis Model
The proposed mechanism of action for LQFM215 in the context of ketamine-induced psychosis

involves the modulation of the glutamatergic system. The following diagram illustrates this

signaling pathway.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b12370484?utm_src=pdf-body
https://www.benchchem.com/product/b12370484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ketamine Action

LQFM215 Action

Ketamine

NMDA Receptor

Antagonizes

Reduced Glutamatergic
Signaling

Leads to

Psychosis-like
Symptoms

Induces

LQFM215

Proline Transporter
(PROT)

Inhibits

Increased Synaptic
Proline

Results in

Modulates

Enhanced Glutamatergic
Signaling

Leads to

AmelioratesTherapeutic Effect

Produces

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b12370484?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed signaling pathway of LQFM215 in counteracting ketamine-induced

psychosis.

Data Presentation
The following tables summarize the quantitative data from key behavioral experiments

assessing the effects of LQFM215 on ketamine-induced psychosis-like behaviors in mice.

Table 1: Effect of LQFM215 on Locomotor Activity in the Open-Field Test[1]

Treatment
Group

Number of
Crossings
(Mean ± SEM)

Immobility
Time (s) (Mean
± SEM)

Number of
Center Entries
(Mean ± SEM)

Grooming
Events (Mean
± SEM)

Saline 25.44 ± 3.121 100.5 ± 15.67 20.11 ± 2.543 2.125 ± 0.441

Ketamine (50

mg/kg)
45.75 ± 4.032 45.67 ± 8.912 30.50 ± 3.112 1.625 ± 0.324

Ketamine +

LQFM215 (10

mg/kg)

20.11 ± 2.012 98.78 ± 20.14 14.74 ± 3.283 2.500 ± 0.500

Ketamine +

LQFM215 (20

mg/kg)

13.56 ± 2.683 128.7 ± 28.84 8.988 ± 2.622 3.125 ± 0.617

Ketamine +

LQFM215 (30

mg/kg)

16.11 ± 1.252 193.6 ± 21.30 13.20 ± 1.862 5.375 ± 0.532

Table 2: Effect of LQFM215 on Social Interaction in the Three-Chamber Test[1]
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Treatment Group
Time in Chamber
with Intruder (s)
(Mean ± SEM)

Time in Empty
Chamber (s) (Mean
± SEM)

Number of Social
Interactions (Mean
± SEM)

Saline 250.1 ± 20.45 150.2 ± 15.67 25.33 ± 2.189

Ketamine (50 mg/kg) 180.3 ± 25.12 220.4 ± 18.98 10.33 ± 1.856

Ketamine + LQFM215

(10 mg/kg)
230.5 ± 18.76 170.1 ± 22.34 15.67 ± 2.082

Ketamine + LQFM215

(20 mg/kg)
245.6 ± 21.98 165.4 ± 19.87 17.33 ± 2.109

Ketamine + LQFM215

(30 mg/kg)
260.2 ± 19.54 145.8 ± 20.11 19.67 ± 2.319

Table 3: Effect of LQFM215 on Sensorimotor Gating in the Prepulse Inhibition (PPI) Test[1]

Treatment Group PPI Index (%) (Mean ± SEM)

Saline 68.23 ± 5.432

Ketamine (50 mg/kg) 35.45 ± 4.987

Ketamine + LQFM215 (10 mg/kg) 54.09 ± 6.187

Ketamine + LQFM215 (20 mg/kg) 65.45 ± 5.154

Ketamine + LQFM215 (30 mg/kg) 54.13 ± 5.339

Experimental Workflow
The general experimental workflow for evaluating LQFM215 in the ketamine-induced psychosis

model is depicted below.
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Caption: General experimental workflow for the study.

Experimental Protocols
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Ketamine-Induced Psychosis Model
Objective: To induce psychosis-like symptoms in mice using ketamine.

Materials:

Ketamine hydrochloride

Sterile saline solution

Syringes and needles for intraperitoneal (i.p.) injection

Experimental mice (e.g., C57BL/6)

Protocol:

Prepare a stock solution of ketamine hydrochloride in sterile saline.

Thirty minutes prior to behavioral testing, administer a single intraperitoneal injection of

ketamine at a dose of 50 mg/kg.[1]

For the control group, administer an equivalent volume of sterile saline.

Administer LQFM215 or vehicle 5 minutes after the ketamine injection.[1]

Open-Field Test
Objective: To assess locomotor activity, exploration, and anxiety-like behavior.[1]

Materials:

Open-field apparatus (a square arena with walls)

Video recording and tracking software

Protocol:

Habituate the mice to the testing room for at least 1 hour before the experiment.[1]
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Thirty minutes after drug administration, gently place a single mouse into the center of the

open-field arena.[1]

Allow the mouse to freely explore the arena for 10 minutes.[1]

Record the session using a video camera mounted above the apparatus.

Analyze the recording to quantify the following parameters:

Total distance traveled: A measure of general locomotor activity.

Time spent in the center zone vs. peripheral zones: An indicator of anxiety-like behavior

(thigmotaxis).

Number of crossings between quadrants.[1]

Rearing frequency: A measure of exploratory behavior.

Grooming behavior: Can be an indicator of stress or repetitive behavior.[1]

Immobility duration.[1]

Thoroughly clean the apparatus with 70% ethanol between each trial to eliminate olfactory

cues.

Three-Chamber Social Interaction Test
Objective: To evaluate sociability and preference for social novelty.[1][6]

Materials:

Three-chambered apparatus

Two small, wire-mesh cages (pencil cups)

Stranger mice (unfamiliar to the test mouse)

Protocol:
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Habituation Phase:

Place the test mouse in the center chamber and allow it to explore all three chambers for

10 minutes.[1] The doorways to the side chambers are open.

Sociability Phase:

Place an unfamiliar "stranger 1" mouse inside one of the wire cages in a side chamber.

Place an empty wire cage in the opposite side chamber.

Place the test mouse back in the center chamber and allow it to explore all three

chambers for 10 minutes.

Record the time the test mouse spends in each chamber and the time spent sniffing each

wire cage.

Social Novelty Phase (Optional):

Keep the now-familiar "stranger 1" mouse in its cage.

Place a new, unfamiliar "stranger 2" mouse in the previously empty wire cage.

Return the test mouse to the center chamber and allow it to explore for another 10

minutes.

Record the time spent in each chamber and sniffing each cage.

Clean the apparatus thoroughly between trials.

Prepulse Inhibition (PPI) Test
Objective: To measure sensorimotor gating, which is often deficient in individuals with

schizophrenia.[1][3]

Materials:

Startle response system with a sound-attenuating chamber
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Acoustic stimulus generator

Protocol:

Place the mouse in the startle chamber and allow a 5-minute acclimation period with

background white noise.

The test session consists of a series of trials presented in a pseudorandom order:

Pulse-alone trials: A strong startling stimulus (e.g., 120 dB white noise for 40 ms).

Prepulse + Pulse trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB white

noise for 20 ms) presented 30-120 ms before the startling pulse.

No-stimulus trials: Background noise only, to measure baseline movement.

Measure the startle response (whole-body flinch) via a transducer platform.

Calculate the percentage of prepulse inhibition using the following formula:

% PPI = 100 - [((Startle response on prepulse + pulse trial) / (Startle response on pulse-

alone trial)) * 100]

A higher % PPI indicates better sensorimotor gating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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